1H-Tetrazole, 5-guanidino-
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Overview
Description
1H-Tetrazole, 5-guanidino-: is a synthetic organic heterocyclic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability, making it a valuable component in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Tetrazole, 5-guanidino- can be synthesized through various methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as lanthanum nitrate hexahydrate. This method is efficient and yields high product quantities . Another method involves the use of microwave-assisted synthesis, which accelerates the reaction and improves yield .
Industrial Production Methods: Industrial production of 1H-Tetrazole, 5-guanidino- often employs continuous flow processes. This method involves the reaction of polymer-supported triorganotin azide with organic nitriles, resulting in high yields and low concentrations of tin residues .
Chemical Reactions Analysis
Types of Reactions: 1H-Tetrazole, 5-guanidino- undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizers to release heat and toxic gases.
Reduction: Can react exothermically with reducing agents.
Substitution: Reacts with acidic materials to form new compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizers such as acidic chlorides and anhydrides.
Reduction: Reducing agents like sodium borohydride.
Substitution: Acidic materials such as strong acids and acid anhydrides.
Major Products Formed:
Oxidation: Formation of oxidized tetrazole derivatives.
Reduction: Reduced tetrazole compounds.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
1H-Tetrazole, 5-guanidino- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 5-guanidino- involves its ability to act as a bioisosteric replacement for carboxylic acids. This property allows it to mimic the biological activity of carboxylic acids while being resistant to metabolic degradation . The compound interacts with molecular targets such as enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
1H-Tetrazole: The parent compound with similar structural features but lacking the guanidino group.
2H-Tetrazole: An isomer with a different nitrogen arrangement.
5-Substituted 1H-Tetrazoles: Compounds with various substituents at the 5-position, used in medicinal chemistry.
Uniqueness: 1H-Tetrazole, 5-guanidino- is unique due to its guanidino group, which enhances its biological activity and stability compared to other tetrazole derivatives .
Properties
CAS No. |
66591-60-4 |
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Molecular Formula |
C2H5N7 |
Molecular Weight |
127.11 g/mol |
IUPAC Name |
2-(2H-tetrazol-5-yl)guanidine |
InChI |
InChI=1S/C2H5N7/c3-1(4)5-2-6-8-9-7-2/h(H5,3,4,5,6,7,8,9) |
InChI Key |
IPZQGRLGQRWVRV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNN=N1)N=C(N)N |
Origin of Product |
United States |
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